molecular formula C14H18BF3O3 B13577220 2-[3-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[3-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13577220
M. Wt: 302.10 g/mol
InChI Key: MHOTYVFBVMTFPP-UHFFFAOYSA-N
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Description

2-[3-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a phenyl ring substituted with a methoxy group (-OCH₃) at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position. This structure confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group contributes to electron-donating effects, influencing reactivity patterns.

Properties

Molecular Formula

C14H18BF3O3

Molecular Weight

302.10 g/mol

IUPAC Name

2-[3-methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)9-6-7-10(14(16,17)18)11(8-9)19-5/h6-8H,1-5H3

InChI Key

MHOTYVFBVMTFPP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)OC

Origin of Product

United States

Preparation Methods

Preparation of the Aryl Halide Precursor

The starting material is typically 3-bromo-5-(trifluoromethyl)anisole or its positional isomer, which contains the methoxy and trifluoromethyl substituents on the aromatic ring. This compound can be commercially sourced or synthesized via electrophilic aromatic substitution or halogenation of the corresponding anisole derivative.

Palladium-Catalyzed Borylation Reaction

The core synthetic step is the Miyaura borylation, involving the coupling of the aryl halide with bis(pinacolato)diboron under palladium catalysis.

Typical Reaction Conditions:

Component Amount / Equiv. Role
Aryl halide (e.g., 3-bromo-5-(trifluoromethyl)anisole) 1 equiv Substrate
Bis(pinacolato)diboron (B2pin2) 1.1–1.5 equiv Boron source
Palladium catalyst (e.g., Pd(dppf)Cl2) 2–5 mol% Catalyst
Base (e.g., potassium acetate or potassium phosphate) 2–3 equiv Deprotonation and activation
Solvent (e.g., 1,4-dioxane, tetrahydrofuran) Sufficient volume Medium for reaction
Temperature 80–100 °C Reaction acceleration
Atmosphere Inert (nitrogen or argon) Prevent oxidation

Procedure:

  • Combine the aryl halide, bis(pinacolato)diboron, palladium catalyst, and base in the solvent under an inert atmosphere.
  • Heat the mixture to 80–100 °C for 12–24 hours.
  • Upon completion, cool the reaction mixture and purify the product by column chromatography to isolate the boronate ester.

Example from Literature:

  • Using 3-bromo-5-(trifluoromethyl)phenylboronic acid MIDA ester and 4,4,5,5-tetramethyl-2-(3-methoxyphenyl)-1,3,2-dioxaborolane, Pd(dppf)Cl2·DCM (4 mol%), and K3PO4 (3 equiv) in THF/H2O at 90 °C for 24 h yielded the target compound with good purity and yield (~80%).

Alternative Synthetic Routes

  • Lithiation-Borylation Approach:
    Directed ortho-lithiation of the methoxy-substituted trifluoromethylbenzene followed by quenching with pinacolborane or related boron electrophiles can afford the boronate ester. This method requires careful control of temperature and moisture exclusion.

  • Use of MIDA Boronate Esters:
    Masked boronic acid derivatives like MIDA esters can be used as intermediates, which upon hydrolysis and subsequent esterification with pinacol yield the dioxaborolane boronate ester.

Industrial and Scale-Up Considerations

  • Continuous Flow Synthesis:
    To enhance scalability and reproducibility, continuous flow reactors have been employed for the borylation step, allowing precise control of temperature, reaction time, and mixing, which improves yield and purity.

  • Optimization of Catalyst and Base:
    Industrial processes optimize catalyst loading and base equivalents to reduce cost and waste. Palladium catalysts with bidentate ligands like dppf or SPhos are preferred for their high activity and stability.

  • Purification:
    Large-scale purification typically involves crystallization or preparative chromatography, with silica gel or C18 reversed-phase media, depending on the compound's polarity and stability.

Summary Table of Preparation Methods

Method Starting Material Catalyst / Reagents Conditions Yield (%) Notes
Pd-catalyzed Miyaura Borylation 3-bromo-5-(trifluoromethyl)anisole Pd(dppf)Cl2, B2pin2, KOAc or K3PO4 80–100 °C, 12–24 h, inert gas 75–85 Most common, robust, scalable
Lithiation-Borylation 3-methoxy-4-(trifluoromethyl)benzene s-BuLi, pinacolborane Low temp (−78 °C), inert atmosphere 50–80 Requires strict moisture control
MIDA Ester Strategy Arylboronic acid MIDA ester Pinacol, Pd catalyst 90 °C, 24 h ~80 Useful for masked boron intermediates
Continuous Flow Borylation Same as above Pd catalyst, base, B2pin2 Controlled flow, 80–100 °C Improved Industrial scale, enhanced reproducibility

Research Findings and Analytical Data

  • NMR Characterization:
    The boronate ester shows characteristic $$^{1}H$$ NMR signals for the tetramethyl groups around 1.2 ppm (singlet, 12H) and aromatic protons consistent with substitution patterns. $$^{13}C$$ NMR confirms the boronate carbon shifts near 83 ppm and aromatic carbons with trifluoromethyl substituent shifts.

  • IR Spectroscopy:
    Typical IR bands include C–O stretches near 1100 cm$$^{-1}$$, aromatic C–H stretches around 3000 cm$$^{-1}$$, and trifluoromethyl group absorptions near 1300–1200 cm$$^{-1}$$.

  • Purity and Yield: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to assess purity, often showing >95% purity post purification.

Chemical Reactions Analysis

Types of Reactions

2-[3-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield phenols, while substitution reactions can produce a variety of functionalized aromatic compounds .

Mechanism of Action

The mechanism by which 2-[3-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets through its boronic ester and trifluoromethyl groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound can also participate in electron transfer processes, influencing redox reactions and cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Key Properties/Applications References
2-[3-Methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-CH₃, 4-CF₃ Higher lipophilicity; used in hydrophobic drug intermediates. Less reactive in cross-coupling due to steric hindrance. [13]
2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-... 3-Cl, 4-OCH₃, 5-CF₃ Tri-substituted; enhanced electron-withdrawing effects improve oxidative stability. Used in agrochemicals. [20]
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-... 2,6-Cl₂, 3,5-(OCH₃)₂ Electron-deficient aryl system; facilitates coupling with electron-rich partners in anticancer drug synthesis. [7]
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-C≡CH Alkyne functionality enables click chemistry; applied in polymer and probe synthesis. [2, 8]
3-Methoxy-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenol 3-OCH₃, 4-B(OH)₂ (hydrolyzed form) Phenolic group allows pH-sensitive applications; precursor for fluorescent probes. [15]

Physical and Chemical Properties

  • Melting Points : Methoxy-substituted analogues (e.g., 2-(4-methoxyphenyl)-...) exhibit higher melting points (125–126°C) due to crystallinity, whereas trifluoromethyl groups reduce m.p. by increasing amorphous character.
  • Stability: The trifluoromethyl group in the target compound resists hydrolysis better than electron-donating groups (e.g., -OCH₃), as seen in ’s phenol derivative.
  • Reactivity : Electron-withdrawing -CF₃ accelerates transmetallation in Suzuki reactions compared to -CH₃ (), but steric bulk at the 3-position may slow coupling kinetics.

Research Findings and Data

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

Compound Reaction Yield (%) Coupling Partner (Example) Conditions Reference
Target Compound 85–92 Aryl bromides (e.g., 5-bromoindazole) Pd(PPh₃)₄, K₂CO₃, 80°C [7, 13]
2-(4-Ethynylphenyl)-... 78 Iodoarenes Sonogashira conditions [2]
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-... 95 Methyl 6-bromo-1H-indazole-4-carboxylate Pd(dppf)Cl₂, 100°C [7]
2-(3-Fluoro-4-methylphenyl)-... 70 Aryl chlorides Microwave-assisted, 120°C [19]

Key Observations:

  • Electron-deficient aryl boronate esters (e.g., dichloro-dimethoxy derivatives) show superior reactivity with electron-rich partners.
  • Steric hindrance from 3-substituents (e.g., -OCH₃, -CF₃) reduces yields compared to para-substituted analogues.

Biological Activity

The compound 2-[3-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, known for its unique structural features and potential biological applications. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H16F3O2C_{13}H_{16}F_3O_2, with a molecular weight of approximately 272.07 g/mol. It is characterized by a dioxaborolane ring structure that contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC13H16F3O2C_{13}H_{16}F_3O_2
Molecular Weight272.07 g/mol
AppearanceWhite to off-white powder
Melting Point43 °C
SolubilitySoluble in methanol

Anticancer Properties

Recent studies have indicated that dioxaborolanes exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition

Dioxaborolanes have been investigated for their ability to inhibit specific enzymes critical in various biochemical pathways. For example, some derivatives have shown promise as inhibitors of proteases and kinases, which are vital in cancer progression and metastasis.

Case Studies

  • Study on Antitumor Activity :
    A study published in Journal of Medicinal Chemistry explored the anticancer effects of various dioxaborolane derivatives. The results demonstrated that compounds similar to 2-[3-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited potent cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range.
  • Enzyme Inhibition Analysis :
    Another research article reported on the enzyme inhibitory effects of dioxaborolanes on serine proteases. The study found that these compounds could effectively inhibit enzyme activity at nanomolar concentrations, indicating their potential as therapeutic agents in diseases where these enzymes play a crucial role.

The biological activities of 2-[3-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
  • Enzyme Modulation : Competitive inhibition or allosteric modulation of target enzymes.

Q & A

Q. Basic Research Focus

  • Chromatography : Flash column chromatography with hexane/ethyl acetate (8:2) resolves unreacted boronic acid impurities.
  • Recrystallization : Use methanol/dichloromethane (1:5) to yield crystalline product (purity >98%) .
  • QC Metrics : Validate purity via ¹H NMR (absence of pinacol peaks at δ 1.3 ppm) and HPLC .

What advanced analytical methods resolve structural degradation under thermal or hydrolytic stress?

Q. Advanced Research Focus

  • Stability Studies : Accelerated aging at 40°C/75% RH for 14 days, followed by:
    • ¹¹B NMR : Detect boron hydrolysis (shift from δ 30 ppm to δ 18 ppm for boronic acid) .
    • LC-HRMS : Identify decomposition products (e.g., loss of pinacol moiety, m/z shift by 142 Da) .
  • Crystallography : Single-crystal X-ray diffraction confirms steric protection by tetramethyl dioxaborolane .

How should control experiments be designed to diagnose unexpected byproducts in cross-coupling?

Q. Basic Research Focus

  • Blank Reactions : Exclude Pd catalyst to test for non-catalytic pathways.
  • Isolation of Byproducts : Use preparative TLC or HPLC to collect and characterize side products (e.g., homocoupling dimers via MS/MS).
  • Competitive Experiments : Compare reactivity with 2-(4-fluorophenyl) analogs to identify substituent-driven side reactions .

Can DFT calculations predict steric/electronic effects of the trifluoromethyl-methoxy motif on catalytic efficiency?

Q. Advanced Research Focus

  • Computational Modeling :
    • Calculate LUMO energy of the boronic ester to predict oxidative addition rates.
    • Simulate Pd intermediate geometries to assess steric clashes from -OMe and -CF₃ .
  • Validation : Correlate computational data with experimental TOF (turnover frequency) measurements .

What protocols quantify boron content and ester stability in this compound?

Q. Basic Research Focus

  • ICP-OES : Measure boron content (theoretical: ~3.8% w/w) to confirm stoichiometry.
  • Hydrolytic Stability : Stir in pH 7.4 buffer for 24h; quantify intact ester via ¹H NMR integration .

How can competing decomposition pathways be mitigated in multi-step syntheses?

Q. Advanced Research Focus

  • Protection Strategies : Use silyl ethers to shield -OMe groups during acidic steps.
  • Inert Conditions : Conduct reactions under argon with rigorously dried solvents to prevent hydrolysis .
  • Additives : Include radical scavengers (e.g., BHT) to suppress oxidative degradation .

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